molecular formula C19H17ClN2O4 B2555133 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 193888-07-2

3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2555133
CAS No.: 193888-07-2
M. Wt: 372.81
InChI Key: INDSNPPOIFGWRN-UHFFFAOYSA-N
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Description

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and two hydroxy-methylpyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with chromenone moieties instead of pyridinone.

    3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxycoumarin): Contains coumarin units instead of pyridinone.

Uniqueness

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDSNPPOIFGWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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